Lithium cobalt phosphate

Vue d'ensemble

Description

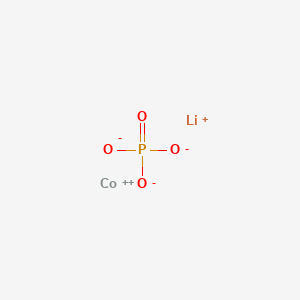

Lithium Cobalt Phosphate (LiCoPO4), also known as LCP, is a class of electrode material that can be used in the fabrication of lithium-ion batteries . These materials enable the formation of greener and sustainable batteries for electrical energy storage .

Synthesis Analysis

A new low-temperature method for the synthesis of fine powders of double phosphates LiCoPO4 has been developed . The morphology and particle size distribution of the synthesized materials are determined by the type of precursor used .

Molecular Structure Analysis

The molecular structure of LiCoPO4 is characterized by a linear formula: LiCoPO4 . The InChI key for LiCoPO4 is SBWRUMICILYTAT-UHFFFAOYSA-K .

Chemical Reactions Analysis

LiCoPO4 has been used in the fabrication of an electrochemical sensor for the simultaneous determination of ascorbic acid (AA), dopamine (DA), and serum uric acid (UA) . The homogenous incorporation of carbon improved the conductivity of LCP .

Physical And Chemical Properties Analysis

LiCoPO4 is a powder with a molecular weight of 160.85 g/mol . It has a density of 3.65 g/cm3 (lit.) . The compound is used in battery manufacturing .

Applications De Recherche Scientifique

Battery Technology

LiCoPO4 is a prominent material in the field of battery technology . It belongs to the olivine family of general formula LiMPO4 (M = Fe, Ni, Co, and Mn) . The development of new materials that could potentially be ionic conductors or ion exchangers led researchers to examine the Co-P-O and A-Co-P-O crystallographic systems . These materials have a remarkable structural richness and many physicochemical properties, such as ionic conduction .

Electrochemical Sensors

LiCoPO4 has been used to fabricate electrochemical sensors for the simultaneous determination of ascorbic acid (AA), dopamine (DA), and serum uric acid (UA) . The small particle size distribution of LiCoPO4 provides a large active surface and responds to AA, DA, and UA sensitively and rapidly .

Cathode Material Modification

LiCoPO4 is a prospective candidate as a cathode material in lithium-ion batteries due to its lower cost, safety, and environmental benignity compared to lithium cobalt oxide (LiCoO2), which is commonly used for lithium-ion batteries manufacturing .

Solution-based Synthesis

Solution-based synthesis offers molecular level mixing of the starting acetate precursors and leads to a high degree of homogeneity with smaller particle size, a prerequisite for an active battery electrode .

Production of Lithium Phosphate

LiCoPO4 can be used as a starting material for the synthesis of lithium-ion batteries from spent LiNi x Mn y Co z O 2 (NMC) cathodes .

Ionic Conductivity

LiCoPO4 materials have interesting properties, in particular ionic conductivity, motivated by the discovery of the ionic conduction properties of NASICON Na 3 Zr 2 Si 2 PO 12 .

Mécanisme D'action

Target of Action

Lithium cobalt phosphate (LCP) is primarily used as a high-voltage cathode material in the fabrication of lithium-ion batteries . The primary targets of LCP are the anode and cathode within these batteries, where it plays a crucial role in the charge-discharge cycle .

Mode of Action

LCP operates at higher voltages than the traditionally employed lithium iron phosphate, thus attaining a higher energy density . During the charge-discharge cycle of a lithium-ion battery, lithium ions move from the anode to the cathode during discharge and back when charging . LCP, being part of the cathode, is directly involved in this ion movement, contributing to the battery’s overall performance .

Biochemical Pathways

The movement of lithium ions between the anode and cathode during the charge-discharge cycle is a key process here . The exact biochemical pathways of lithium, a component of LCP, are complex and involve interactions with various neurotransmitters and second messenger systems .

Pharmacokinetics

The term pharmacokinetics typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within a living organism. In the context of lcp in lithium-ion batteries, we can consider how lcp is distributed within the battery and how it participates in the charge-discharge cycle .

Result of Action

The primary result of LCP’s action within a lithium-ion battery is the efficient storage and release of electrical energy. This is achieved through the movement of lithium ions between the anode and cathode during the charge-discharge cycle . The use of LCP as a cathode material can improve the energy density of lithium-ion batteries .

Action Environment

The performance of LCP in lithium-ion batteries can be influenced by various environmental factors. For instance, temperature extremes can affect the efficiency of the charge-discharge cycle and the overall lifespan of the battery . Additionally, the extraction and processing of lithium and cobalt, which are components of LCP, have significant environmental impacts . These include high energy and water use, and potential harm to ecosystems and human health .

Propriétés

IUPAC Name |

lithium;cobalt(2+);phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.Li.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+2;+1;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWRUMICILYTAT-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-]P(=O)([O-])[O-].[Co+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoLiO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621541 | |

| Record name | Cobalt(2+) lithium phosphate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium cobalt phosphate | |

CAS RN |

13824-63-0 | |

| Record name | Cobalt(2+) lithium phosphate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium Cobalt(II) Phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B3027697.png)

![6,6-Difluoro-2-aza-bicyclo[2.2.1]heptane](/img/structure/B3027698.png)

![2-[(Ethylamino)methyl]-4-fluorophenol](/img/structure/B3027706.png)